molecular formula C14H31O4P B12604820 Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate CAS No. 872627-23-1

Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate

Cat. No.: B12604820
CAS No.: 872627-23-1
M. Wt: 294.37 g/mol
InChI Key: QGQBLFUNARBSAO-UHFFFAOYSA-N
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Description

Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxy-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate typically involves the reaction of dibutyl phosphite with 4-hydroxy-2-methylpentan-2-one under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydride, to facilitate the formation of the phosphonate ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dibutyl phosphite
  • Diethyl (4-hydroxy-2-methylpentan-2-yl)phosphonate
  • Dibutyl (4-hydroxy-2-methylbutyl)phosphonate

Uniqueness

Dibutyl (4-hydroxy-2-methylpentan-2-yl)phosphonate is unique due to its specific hydroxy-substituted alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar phosphonates. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

872627-23-1

Molecular Formula

C14H31O4P

Molecular Weight

294.37 g/mol

IUPAC Name

4-dibutoxyphosphoryl-4-methylpentan-2-ol

InChI

InChI=1S/C14H31O4P/c1-6-8-10-17-19(16,18-11-9-7-2)14(4,5)12-13(3)15/h13,15H,6-12H2,1-5H3

InChI Key

QGQBLFUNARBSAO-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C)(C)CC(C)O)OCCCC

Origin of Product

United States

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